Trimipramine Maleate

Receptor Pharmacology Antidepressant Mechanism Binding Affinity

Trimipramine maleate is not a generic TCA. Its defining pharmacological signature—potent 5-HT₂ antagonism (pKi 8.10) with minimal SERT/NAT inhibition (IC₅₀ 2.11 µM & 4.99 µM)—distinguishes it from imipramine and amitriptyline. Uniquely among TCAs, it enhances REM and slow-wave sleep rather than suppressing it. CYP2D6-dependent oral clearance varies 7.7-fold between extensive and poor metabolizers, making it an exceptional probe for pharmacogenomic and drug delivery research. Select this compound for target validation, sleep neurobiology, or formulation studies where mechanistic precision is non-negotiable.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 138283-61-1
Cat. No. B143892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine Maleate
CAS138283-61-1
Synonyms10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine
Apo Trimip
Apo-Trimip
ApoTrimip
beta, Trimipramin
Eldoral
Herphonal
Novo Tripramine
Novo-Tripramine
NovoTripramine
Nu Trimipramine
Nu-Trimipramine
NuTrimipramine
Rhotrimine
Stangyl
Surmontil
Surmontil Maleate
Trimeprimine
Trimidura
Trimineurin
Trimineurin Maleate
Trimipramin AZU
Trimipramin beta
Trimipramin neurazpharm
Trimipramin Stada
Trimipramin-neurazpharm
Trimipramine
Trimipramine Maleate
Trimipramine Maleate (1:1)
Trimipramine Maleate (1:1), (+)-Isomer
Trimipramine Maleate (1:1), (+-)-Isomer
Trimipramine Maleate (1:1), (-)-Isomer
Trimipramine Mesylate
Trimipramine Monohydrochloride
Trimipramine, (+-)-Isomer
Trimipramine, (-)-Isomer
Trimipraminneurazpharm
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYDGHCKHAXOUQOS-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>61.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine Maleate Procurement Overview: Compound Identity and Pharmacological Class


Trimipramine maleate (CAS 521-78-8) is a tertiary amine tricyclic antidepressant (TCA) with a distinct receptor binding profile. It functions primarily as a 5-HT₂ receptor antagonist, exhibiting a pKi of 8.10 for the 5-HT₂ receptor, which is markedly higher than its affinity for 5-HT₁C (pKi 6.39) and 5-HT₁A (pKi 4.66) [1]. Additionally, it acts as a potent histamine H₁ receptor antagonist (Ki = 0.02 µM) [2]. Unlike many other TCAs, trimipramine's mechanism does not rely on strong inhibition of serotonin or norepinephrine reuptake; its inhibitory potencies at human SERT and NAT are moderate, with IC₅₀ values of 2.11 µM and 4.99 µM, respectively [3].

Why Generic Substitution Fails: The Non-Interchangeable Pharmacology of Trimipramine Maleate


Substituting trimipramine maleate with other TCAs, even those within the same tertiary amine subclass (e.g., amitriptyline, imipramine), is scientifically unjustified due to its unique and quantifiable pharmacological signature. Trimipramine's primary mechanism is distinct: it is a potent 5-HT₂ antagonist with minimal monoamine reuptake inhibition, contrasting sharply with imipramine and amitriptyline, which are strong SERT/NET inhibitors [1]. This mechanistic divergence translates into clinically significant differences, most notably its unique ability to enhance REM and slow-wave sleep—an effect opposite to that of imipramine, which suppresses REM sleep [2]. Furthermore, its exceptionally high first-pass metabolism and oral clearance, which can vary by more than sevenfold based on CYP2D6 genotype, directly impact systemic exposure and therapeutic outcomes in ways not seen with many comparator TCAs [3].

Quantitative Comparative Evidence for Trimipramine Maleate: Head-to-Head Data vs. Key Comparators


5-HT₂ Receptor Antagonism as Primary Mechanism vs. SERT/NET Inhibitors

Trimipramine maleate differentiates itself from comparator TCAs like imipramine and amitriptyline through a distinct receptor binding profile. While imipramine and amitriptyline act primarily as serotonin and norepinephrine reuptake inhibitors, trimipramine functions predominantly as a 5-HT₂ receptor antagonist with relatively weak activity at monoamine transporters [1]. Specifically, trimipramine exhibits a pKi of 8.10 (Ki ≈ 7.9 nM) for the 5-HT₂ receptor, which is approximately 30-fold more potent than its activity at SERT (IC₅₀ = 2.11 µM) and NAT (IC₅₀ = 4.99 µM) [2][3]. In contrast, amitriptyline demonstrates a Ki of 235 nM for 5-HT₂, making trimipramine roughly 30 times more potent as a 5-HT₂ antagonist .

Receptor Pharmacology Antidepressant Mechanism Binding Affinity

Unique Sleep Architecture Preservation: REM and Slow-Wave Sleep Enhancement vs. Imipramine

In a 4-week double-blind clinical trial comparing trimipramine and imipramine in 20 male inpatients with major depression, the two drugs demonstrated diametrically opposed effects on sleep architecture. Trimipramine enhanced both rapid eye movement (REM) sleep and slow-wave sleep, whereas imipramine suppressed REM sleep and showed no effect on slow-wave sleep [1]. Total sleep time and sleep efficiency index increased under trimipramine but not under imipramine [1]. This profile is unique among tricyclic antidepressants, which are typically known to suppress REM sleep and can disrupt normal sleep architecture [2].

Sleep EEG Polysomnography Neuropsychopharmacology

CYP2D6-Dependent Pharmacokinetic Variability: A 7.7-Fold Difference in Oral Clearance

Trimipramine exhibits one of the most pronounced pharmacokinetic variations among TCAs due to CYP2D6 genetic polymorphism. In a single-dose study of 75 mg trimipramine in 42 healthy volunteers, the median oral clearance was 276 L/h (range 180-444) in the CYP2D6 extensive metabolizer reference group but only 36 L/h (range 24-48) in CYP2D6 poor metabolizers (P < 0.001) [1]. This represents a 7.7-fold difference in median oral clearance. The area under the concentration-time curve for desmethyltrimipramine was 40-fold greater in CYP2D6 poor metabolizers than in the reference group (1.7 vs. 0.04 mg/L x h) [1]. This extreme variability necessitates genotype-guided dosing or therapeutic drug monitoring, a consideration that is less critical for many alternative TCAs with less pronounced CYP2D6 dependence.

Pharmacogenomics Pharmacokinetics Drug Metabolism

Optimal Research and Industrial Applications for Trimipramine Maleate Based on Differentiated Evidence


Pharmacological Studies on 5-HT₂ Receptor-Mediated Effects

Trimipramine maleate is an ideal tool compound for investigating 5-HT₂ receptor-mediated pathways, particularly in depression and anxiety models. Its high potency at this receptor (pKi = 8.10) and relatively weak inhibition of monoamine transporters (SERT IC₅₀ = 2.11 µM, NAT IC₅₀ = 4.99 µM) allow researchers to isolate serotonergic effects from noradrenergic ones [1][2]. This profile is advantageous when comparing the 5-HT₂ antagonism mechanism to the reuptake inhibition mechanism of drugs like imipramine or amitriptyline.

Sleep Architecture and Neuropsychiatric Research

Due to its unique ability to enhance REM and slow-wave sleep—unlike other TCAs that suppress REM sleep—trimipramine maleate is a critical reagent for studies investigating the neurobiology of sleep, insomnia, and the sleep-disturbing side effects of antidepressants [3]. It can be used as a positive control in animal models of sleep disruption or as a reference compound in polysomnographic studies to validate new sleep-modifying candidates.

Pharmacogenomic Investigations of CYP2D6 Polymorphism

The profound, 7.7-fold difference in oral clearance between CYP2D6 extensive and poor metabolizers makes trimipramine maleate an exceptional probe substrate for studying the impact of CYP2D6 genetic variation on drug disposition [4]. It is suitable for use in humanized mouse models or in vitro hepatocyte systems designed to predict human pharmacokinetic variability and to validate pharmacogenomic dosing algorithms.

Formulation Development for Modified-Release Products

The extremely high first-pass metabolism and low oral bioavailability in extensive metabolizers (~31-57% depending on enantiomer) [5] create a compelling case for using trimipramine maleate in the development of advanced drug delivery systems. Liposomal formulations, for instance, have been patented to enhance solubility and bioavailability [6]. This compound is a valuable model for testing technologies aimed at improving the oral absorption of high-clearance drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimipramine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.